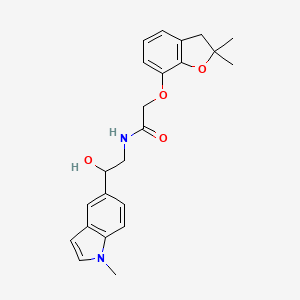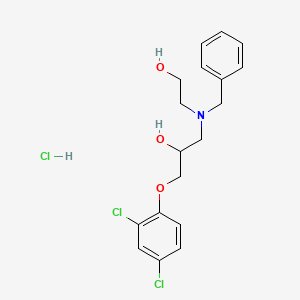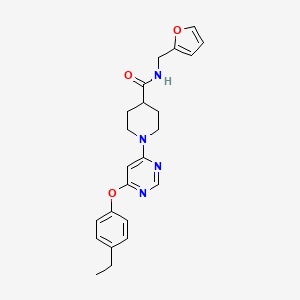![molecular formula C13H17ClN2O2 B2703415 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide CAS No. 757220-30-7](/img/structure/B2703415.png)
2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide: is a chemical compound with the molecular formula C₁₃H₁₇ClN₂O₂ and a molecular weight of 268.74 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide typically involves the reaction of mesitylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide is used in various scientific research applications, including:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and interactions with biological targets.
Industrial Applications: It may be used in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[2-(mesitylamino)-2-oxoethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-chloro-N-[2-(phenylamino)-2-oxoethyl]acetamide
- 2-chloro-N-[2-(benzylamino)-2-oxoethyl]acetamide
Comparison:
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-8-4-9(2)13(10(3)5-8)16-12(18)7-15-11(17)6-14/h4-5H,6-7H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQXJKYWTSIBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CNC(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2703333.png)
![1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2703334.png)
![2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide](/img/structure/B2703335.png)
![N-(2,6-dimethylphenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2703336.png)

![1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone](/img/structure/B2703338.png)



![5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2703350.png)
![5-bromo-2H,3H-furo[2,3-b]pyridin-3-one](/img/structure/B2703351.png)
![6-METHYL-N-{[4-(METHYLSULFANYL)PHENYL]METHYL}-4-OXO-4H,5H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXAMIDE](/img/structure/B2703352.png)

